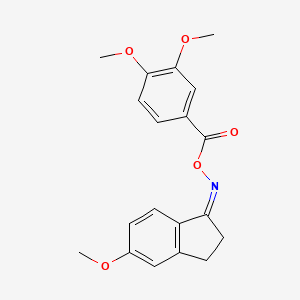![molecular formula C13H10FN3O2 B3899987 N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide
Descripción general
Descripción
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer therapy. PFI-3 has been shown to selectively inhibit the activity of the histone methyltransferase SETD7, which plays a crucial role in the epigenetic regulation of gene expression.
Mecanismo De Acción
SETD7 is a histone methyltransferase that catalyzes the methylation of lysine 4 on histone H3, a modification that is associated with gene activation. N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide binds to the active site of SETD7 and inhibits its methyltransferase activity, leading to a decrease in the levels of H3K4me1 and H3K4me2. This results in the downregulation of genes that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of smooth muscle cells, making it a potential therapeutic agent for vascular diseases. This compound has also been shown to increase insulin sensitivity in obese mice, suggesting a potential use in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide is its selectivity for SETD7, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize and has good stability. However, this compound has some limitations for lab experiments. For example, this compound has low solubility in aqueous solutions, which can make it difficult to work with. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective SETD7 inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of SETD7 in other diseases, such as cardiovascular and metabolic diseases. Finally, the combination of this compound with other anticancer agents, such as immunotherapy, is an area of ongoing research.
Aplicaciones Científicas De Investigación
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential use in cancer therapy. SETD7 is overexpressed in several types of cancer, including breast, prostate, and liver cancer, and has been implicated in tumor growth and metastasis. Inhibition of SETD7 activity by this compound has been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXAZNWBMWSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3899927.png)
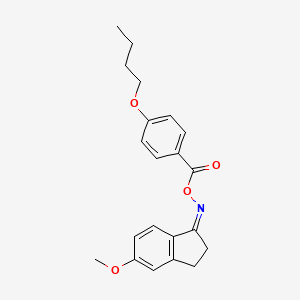

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)
![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)
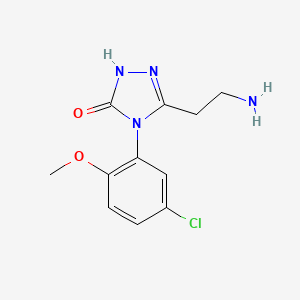
![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B3899973.png)
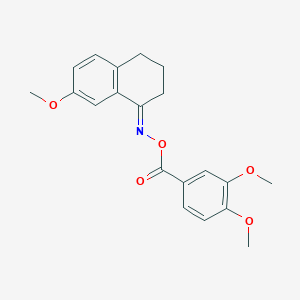
![ethyl 2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B3899980.png)
![4-methyl-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899995.png)
![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)
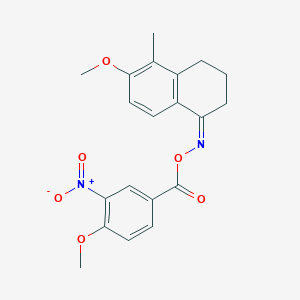
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)
